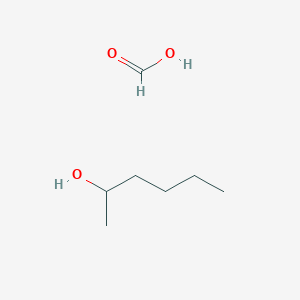
Formic acid;hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless, corrosive liquid with a pungent odor and is naturally found in the venom of bee and ant stings . Hexan-2-ol, on the other hand, is a secondary alcohol with the chemical formula C6H13OH. It is a colorless liquid with a mild odor and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formic acid can be synthesized through several methods. One common laboratory preparation involves the distillation of oxalic acid with glycerol at about 100-110°C . Another method involves neutralizing aqueous formic acid with lead carbonate, followed by treating the lead formate with dry hydrogen sulfide gas to obtain anhydrous formic acid .
Hexan-2-ol can be synthesized through the reduction of hexan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like ether or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: Industrially, formic acid is produced by the hydrolysis of methyl formate, which is obtained from the reaction of methanol and carbon monoxide in the presence of a strong acid catalyst . Hexan-2-ol is produced by the hydration of hexene in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Formic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as both a reducing agent and an oxidizing agent . For example, formic acid reduces mercuric chloride to mercurous chloride, forming a white precipitate . It also reacts with phosphoric pentachloride to form formyl chloride, phosphoryl chloride, and hydrogen chloride .
Hexan-2-ol undergoes typical alcohol reactions, such as oxidation to form hexan-2-one and esterification with carboxylic acids to form esters. It can also undergo substitution reactions with hydrogen halides to form alkyl halides .
Common Reagents and Conditions: Common reagents for formic acid reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For hexan-2-ol, common reagents include oxidizing agents like chromic acid and reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from formic acid reactions include carbon dioxide, water, and various formate salts. Hexan-2-ol reactions typically yield hexan-2-one, hexyl esters, and hexyl halides.
Wissenschaftliche Forschungsanwendungen
Formic acid has numerous applications in scientific research. It is used as a preservative and antibacterial agent in livestock feed . It also serves as a carbon capture and utilization product, produced electrochemically from carbon dioxide, water, and renewable energy . In addition, formic acid is used in the leather industry, textiles, and as a feed additive .
Hexan-2-ol is used as a solvent and intermediate in organic synthesis. It is also used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
Formic acid exerts its effects through various mechanisms. It is readily metabolized and eliminated by the body . Formic acid targets several molecular pathways, including the inhibition of heme oxygenase 1 and ribonuclease pancreatic . It also acts on enzymes such as delta-aminolevulinic acid dehydratase and fibroblast growth factor 1 .
Hexan-2-ol exerts its effects primarily through its interactions with cellular membranes and proteins. It can disrupt membrane integrity and alter protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Formic acid is unique among carboxylic acids due to its simplicity and high reactivity. Similar compounds include acetic acid, propionic acid, and butyric acid . These compounds share the carboxyl functional group but differ in their carbon chain length and properties.
Hexan-2-ol is similar to other secondary alcohols, such as butan-2-ol and pentan-2-ol. These alcohols share the hydroxyl functional group attached to a secondary carbon atom but differ in their carbon chain length and reactivity.
Conclusion
Formic acid and hexan-2-ol are versatile compounds with a wide range of applications in scientific research and industry. Their unique properties and reactivity make them valuable in various chemical processes and applications.
Eigenschaften
CAS-Nummer |
113366-21-5 |
|---|---|
Molekularformel |
C7H16O3 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
formic acid;hexan-2-ol |
InChI |
InChI=1S/C6H14O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h6-7H,3-5H2,1-2H3;1H,(H,2,3) |
InChI-Schlüssel |
PGYUNDZCQQTZAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
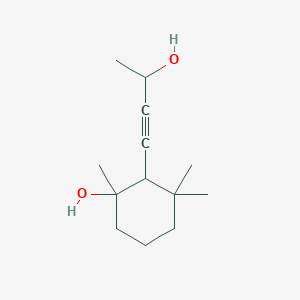
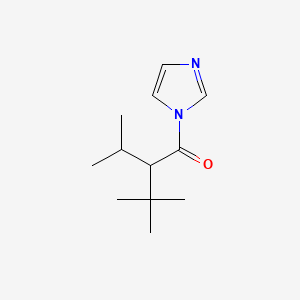
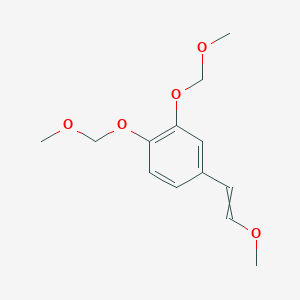

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
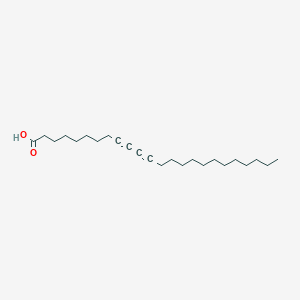
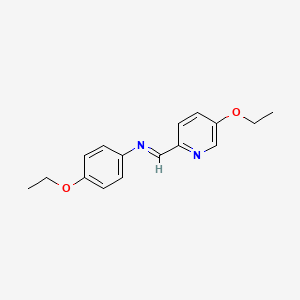

![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
